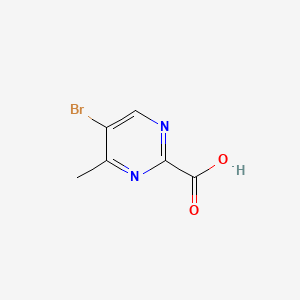
Methyl 3-(piperidin-4-yl)propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “Methyl 3-(piperidin-4-yl)propanoate hydrochloride” involves several steps. The reaction conditions and yields for these steps are as follows :Molecular Structure Analysis
The InChI code for “Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is1S/C9H17NO2.ClH/c1-12-9 (11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H . The molecular weight of the compound is 207.7 . Physical And Chemical Properties Analysis
“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis Applications : Methyl 3-(piperidin-4-yl)propanoate is used in synthetic chemistry, particularly in the conjugate addition of piperidine derivatives to alkyl acrylates, leading to novel compounds with potential applications in drug development and organic synthesis (D’hooghe et al., 2009).
Pharmacological Research : The compound has been explored for its potential in pharmacology. For example, hybrid molecules derived from piperazine and piperidine derivatives show promising anticonvulsant and antinociceptive activities, indicating potential applications in the treatment of epilepsy and pain (Kamiński et al., 2016).
Biomedical Applications : In the field of biomaterials, the compound has been used in the enzymatic synthesis of poly(β–amino esters) and related copolymers, demonstrating potential applications in biodegradable materials for biomedical uses, such as gene delivery (Martino et al., 2012).
Light Stabilizer Synthesis : It has also been used in the synthesis of light stabilizers for polymers, indicating its utility in the development of materials with improved resistance to UV degradation (Yi, 2008).
Metabolic Activity Studies : Additionally, derivatives of Methyl 3-(piperidin-4-yl)propanoate have been studied for their metabolic activity in obese rats, suggesting potential applications in obesity research (Massicot et al., 1985).
Cytotoxicity and Bioactivity : The compound has been explored in the synthesis of new chemical structures with potential cytotoxicity and carbonic anhydrase inhibitory activities, important for cancer research and enzyme inhibition studies (Unluer et al., 2016).
Safety and Hazards
“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mecanismo De Acción
Methyl 3-(piperidin-4-yl)propanoate hydrochloride, also known as methyl 3-piperidin-4-ylpropanoate hydrochloride, is a compound with a molecular weight of 207.7 . Its mechanism of action involves several steps, including target interaction, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Action Environment
The action, efficacy, and stability of Methyl 3-(piperidin-4-yl)propanoate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
methyl 3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXUUZJIMVNVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678339 | |
| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167414-87-1 | |
| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(piperidin-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












